molecular formula C19H20FN5OS B2400988 N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775441-53-6

N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2400988
CAS No.: 1775441-53-6
M. Wt: 385.46
InChI Key: SZRLCPPGXUXNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (Mol. Formula: C₁₉H₂₀FN₅OS; Mol. Weight: 385.46 g/mol) features a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholin-4-yl group at position 4, a methyl group at position 6, and a 4-fluoro-3-methylphenyl carboxamide at position 2 . The thiomorpholine moiety introduces sulfur into the heterocyclic system, which may enhance lipophilicity and influence binding interactions compared to morpholine-containing analogues. The fluorinated aromatic ring likely contributes to metabolic stability and target affinity.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-12-9-14(3-4-15(12)20)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRLCPPGXUXNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the Thiazinan Ring: The thiazinan ring is introduced through a nucleophilic substitution reaction, where a suitable thiazinan derivative reacts with the pyrazolo[1,5-a]pyrazine intermediate.

    Attachment of the Fluorinated Phenyl Group: The final step involves the coupling of the fluorinated phenyl group to the pyrazolo[1,5-a]pyrazine core, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is in the development of anticancer therapies. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the compound's efficacy against human colon cancer cells, showing an IC50 value of approximately 10 µM, indicating potent cytotoxicity. The compound was found to disrupt the cell cycle and promote apoptosis through caspase activation .
  • Combination Therapy
    • In another investigation, this compound was tested in combination with established chemotherapeutic agents. The results demonstrated enhanced anticancer activity compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
  • Animal Models
    • Preclinical trials using xenograft models have shown that this compound significantly reduces tumor growth compared to control groups. The study reported a reduction in tumor volume by over 60% when administered at a dose of 20 mg/kg body weight .

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Carboxamide Group

N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (ChemDiv ID: S434-0457)
  • Structural Differences : The carboxamide substituent is 2,4-dimethoxyphenyl instead of 4-fluoro-3-methylphenyl.
  • Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may reduce metabolic oxidation compared to the electron-withdrawing fluoro group in the target compound. This could alter solubility and binding interactions in hydrophobic pockets .
  • Molecular Weight : C₂₀H₂₃N₅O₃S; 413.50 g/mol .
N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
  • Structural Differences : A single methoxy group at the ortho position of the phenyl ring.

Heterocyclic Core Modifications

3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 17a from )
  • Structural Differences: Pyrazolo-pyrimidine core vs. pyrazolo-pyrazine; nitro and imino substituents.
  • The imino group may participate in hydrogen bonding, altering solubility .
MSC2360844 ()
  • Structural Differences: Thiochromeno-pyrazole core with morpholine and morpholinylmethyl substituents.
  • Impact : The fused thiochromene system increases planarity and rigidity, which may limit bioavailability compared to the more flexible pyrazolo-pyrazine scaffold .

Thiomorpholine vs. Morpholine Derivatives

Compounds with Morpholine Substituents (e.g., EP 4 374 877 A2, )
  • Structural Differences : Morpholine (oxygen-containing) vs. thiomorpholine (sulfur-containing).
  • Impact: Sulfur in thiomorpholine increases lipophilicity (logP) and may enhance membrane permeability.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine 4-Fluoro-3-methylphenyl, thiomorpholin-4-yl 385.46 High lipophilicity, potential CNS penetration
S434-0457 (ChemDiv) Pyrazolo[1,5-a]pyrazine 2,4-Dimethoxyphenyl, thiomorpholin-4-yl 413.50 Enhanced metabolic stability, lower reactivity
Compound 17a () Pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl, imino group 422.38 (estimated) High electrophilicity, moderate solubility
MSC2360844 () Thiochromeno-pyrazole Morpholine, morpholinylmethyl 533.65 Planar structure, limited bioavailability

Research Implications

  • Thiomorpholine Advantage : The sulfur atom in the target compound may improve blood-brain barrier penetration compared to morpholine derivatives, making it suitable for CNS-targeted therapies .
  • Fluorophenyl vs.
  • Synthetic Feasibility : The pyrazolo[1,5-a]pyrazine core is synthetically accessible via cyclization reactions, as seen in related pyrazole syntheses (e.g., ), though thiomorpholine incorporation requires specialized reagents .

Biological Activity

N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of a thiomorpholine ring and a fluorinated aromatic substituent enhances its pharmacological profile.

PropertyValue
Molecular Weight371.45 g/mol
XLogP3-AA3.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways such as NF-kB and p53 activation.

A study demonstrated that pyrazole derivatives could inhibit BRAF(V600E) mutations, which are prevalent in melanoma, showcasing their potential as targeted therapies in cancer treatment .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research on related compounds reveals that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism is believed to involve the modulation of nitric oxide (NO) production and other inflammatory mediators .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Fluorinated Aromatic Ring : Enhances lipophilicity and receptor binding affinity.
  • Thiomorpholine Substituent : Contributes to the modulation of biological activity through interactions with various biological targets.
  • Pyrazole Core : Essential for the antitumor and anti-inflammatory activities observed in similar compounds.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Antitumor Efficacy : A derivative demonstrated a significant reduction in tumor growth in MCF-7 breast cancer cell lines when treated with a concentration of 10 µM over 48 hours, indicating strong cytotoxic effects .
  • Anti-inflammatory Effects : In a model of acute inflammation, a related pyrazole compound reduced edema by approximately 50% compared to control groups when administered at a dose of 20 mg/kg .

Q & A

Q. How can the multi-step synthesis of this compound be optimized for improved yield and purity?

Methodological Answer: Optimization involves combining flow chemistry with automated synthesis platforms to enhance reaction control and reproducibility. For example, continuous flow systems reduce side reactions by maintaining precise temperature and solvent conditions, while automated purification (e.g., flash chromatography) improves yield . Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to identify intermediate bottlenecks .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential for verifying molecular weight and substituent positions. Single-crystal X-ray diffraction (SC-XRD) can resolve complex stereochemistry, as demonstrated in structurally analogous pyrazolo-pyrazine derivatives . Purity is validated using high-performance liquid chromatography (HPLC) with UV/Vis detection .

Q. How can researchers design experiments to evaluate this compound’s bioactivity against cancer cell lines?

Methodological Answer: Use in vitro assays such as MTT or CellTiter-Glo® to measure cytotoxicity across diverse cancer cell lines (e.g., breast, prostate). Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., doxorubicin) and validated via orthogonal assays (e.g., apoptosis markers like caspase-3/7 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer: SAR requires synthesizing derivatives with targeted substitutions (e.g., thiomorpholine ring modifications, fluorophenyl group replacements) and testing their bioactivity. Computational tools like molecular docking predict binding affinities to targets such as COX-2 or kinases, guiding rational design . Bioisosteric replacements (e.g., morpholine for thiomorpholine) can further refine activity .

Q. What computational approaches are effective in elucidating the compound’s mechanism of action?

Methodological Answer: Quantum mechanical calculations (DFT) model electronic interactions at binding sites, while molecular dynamics (MD) simulations track protein-ligand stability over time. For example, MD can simulate thiomorpholine’s conformational flexibility in kinase inhibition . Machine learning models trained on bioactivity datasets predict off-target effects .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Validate findings using standardized protocols (e.g., NIH Clinical Collection assays) and orthogonal techniques like surface plasmon resonance (SPR) for direct target engagement measurements . Meta-analyses of published data can identify confounding variables .

Q. What statistical methods are recommended for optimizing reaction conditions in synthesis?

Methodological Answer: Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, efficiently identify critical parameters (e.g., temperature, catalyst loading). For instance, a Central Composite Design (CCD) optimizes solvent polarity and pH to maximize yield while minimizing impurities .

Q. How can reactor design principles be applied to scale up synthesis sustainably?

Methodological Answer: Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions). Computational fluid dynamics (CFD) models predict flow patterns and mixing efficiency, reducing waste. Membrane separation technologies improve downstream purification .

Q. What strategies validate the compound’s target engagement in complex biological systems?

Methodological Answer: Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts. Isotope-labeled compound variants enable tracking via mass spectrometry imaging (MSI) in tissues .

Q. How can AI-driven platforms accelerate reaction optimization for derivatives?

Methodological Answer: AI tools like Bayesian optimization integrate historical reaction data to propose optimal conditions (e.g., solvent, catalyst). For example, platforms such as ICReDD combine quantum chemical calculations with experimental feedback to prioritize high-yield pathways .

Tables for Key Data

Q. Table 1. Representative Bioactivity Data

Assay TypeTarget/Cell LineIC₅₀ (µM)Key ObservationReference
COX-2 InhibitionRecombinant Enzyme0.12Selective over COX-1 (>100x)
AntiproliferativeMCF-7 (Breast Cancer)1.8Caspase-3 activation observed

Q. Table 2. Computational Modeling Parameters

MethodSoftware/ToolApplicationOutcome
Molecular DockingAutoDock VinaCOX-2 binding site predictionThiomorpholine H-bonds
MD SimulationsGROMACSKinase-ligand stability (100 ns)Stable binding conformation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.